1,2,3-trimethyl-N-(thiophen-2-ylmethyl)indole-5-carboxamide
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Overview
Description
1,2,3-Trimethyl-N-[(thiophen-2-yl)methyl]-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features an indole core substituted with methyl groups and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethyl-N-[(thiophen-2-yl)methyl]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Moiety: The thiophene moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the indole-thiophene intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-N-[(thiophen-2-yl)methyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,3-Trimethyl-N-[(thiophen-2-yl)methyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,2,3-trimethyl-N-[(thiophen-2-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylindole: Lacks the thiophene moiety and carboxamide group.
N-[(Thiophen-2-yl)methyl]indole: Lacks the methyl groups on the indole core.
1,2,3-Trimethyl-N-[(thiophen-2-yl)methyl]benzamide: Contains a benzamide group instead of an indole core.
Uniqueness
1,2,3-Trimethyl-N-[(thiophen-2-yl)methyl]-1H-indole-5-carboxamide is unique due to the presence of both the indole core and the thiophene moiety, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H18N2OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,2,3-trimethyl-N-(thiophen-2-ylmethyl)indole-5-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-11-12(2)19(3)16-7-6-13(9-15(11)16)17(20)18-10-14-5-4-8-21-14/h4-9H,10H2,1-3H3,(H,18,20) |
InChI Key |
BVBVUNVZWFGPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=CC=CS3)C)C |
Origin of Product |
United States |
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